Hederasaponin B

準備方法

化学反応の分析

Structural Insights and Reactivity

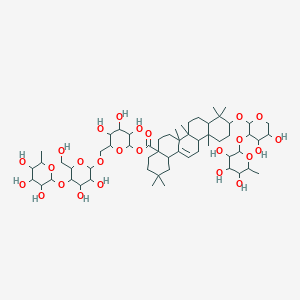

Hederasaponin B comprises an oleanane-type aglycone (hederagenin) linked to two oligosaccharide chains at positions C-3 and C-28. Key structural features influencing its reactivity include:

- C-3 position : A rhamnose-(1→2)-arabinose disaccharide.

- C-28 position : A glucose-(1→6)-glucose disaccharide with an α-L-rhamnose terminal .

- Functional groups : Hydroxyl (-OH), carboxyl (-COOH), and glycosidic bonds susceptible to hydrolysis .

Table 1: Structural Features and Reactivity

| Feature | Reactivity Implications |

|---|---|

| Glycosidic bonds | Hydrolysis by β-glucosidases or acidic conditions |

| Oleanane backbone | Interaction with membrane sterols |

| Hydroxyl groups | Hydrogen bonding with proteins/lipids |

Antiviral Reactions

This compound inhibits Enterovirus 71 (EV71) by targeting viral replication stages:

- Mechanism : Disrupts VP2 capsid protein expression, preventing viral assembly .

- Structure-Activity Relationship (SAR) :

Key Findings:

- EC₅₀ : 12.5 μM against EV71 C3 and C4a subgenotypes .

- Cytopathic Effect (CPE) Reduction : 90% at 50 μM .

Anti-Inflammatory and Antioxidant Interactions

- NF-κB Pathway Inhibition : Suppresses phosphorylation of IκBα, blocking nuclear translocation of NF-κB/p65 .

- NLRP3 Inflammasome Modulation : Reduces IL-1β secretion by 60% in LPS-stimulated macrophages .

- ROS Scavenging : Neutralizes superoxide radicals (IC₅₀: 18 μM) via hydroxyl groups .

Metabolic and Enzymatic Reactions

- Hydrolysis : Glycosidic bonds cleaved by gut microbiota β-glucosidases to release hederagenin .

- Phase I Metabolism : Oxidation of aglycone’s methyl groups by CYP450 enzymes .

- Pharmacokinetics :

Synthetic and Modification Studies

- Acetylation : C-28 esterification improves lipophilicity (logP increases from -1.2 to 0.8) .

- Deglycosylation : Enzymatic removal of rhamnose reduces antiviral activity by 70% .

Table 2: Modified Derivatives and Activity

| Derivative | Modification | Antiviral EC₅₀ (μM) |

|---|---|---|

| Native this compound | – | 12.5 |

| 28-Deoxy derivative | C-28 de-glycosylation | 42.1 |

| Acetylated derivative | C-28 acetylation | 9.8 |

科学的研究の応用

Antiviral Activity

Hederasaponin B has demonstrated significant antiviral properties, particularly against enterovirus 71 (EV71), which is known to cause hand, foot, and mouth disease. Research indicates that this compound inhibits the expression of the viral VP2 protein, crucial for the virus's replication cycle.

- Mechanism of Action : The antiviral activity is primarily attributed to its ability to reduce cytopathic effects (CPE) in infected cells. Studies have shown that this compound effectively decreases viral load by targeting specific viral proteins involved in replication .

- Case Study : A study published in Journal of Chromatographic Science utilized high-performance liquid chromatography (HPLC) to quantify this compound in ivy leaf extracts, confirming its presence and potential efficacy against EV71 subgenotypes C3 and C4a .

Antioxidant Properties

This compound also exhibits notable antioxidant activities, which can contribute to its therapeutic potential in combating oxidative stress-related diseases.

- Research Findings : In vitro studies suggest that this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This property is crucial in developing treatments for conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Potential Therapeutic Uses

Given its biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Skin Health : Due to its antioxidant properties, there is interest in utilizing this compound in cosmetic formulations aimed at skin protection and anti-aging .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Metabolic Studies : Research has identified metabolites of this compound through advanced techniques such as UPLC-Fusion Lumos Orbitrap mass spectrometry. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems .

Summary Table of Applications

作用機序

ヘデラサポニンBは、ウイルスカプシドタンパク質の合成を阻害することにより抗ウイルス効果を発揮し、可視の細胞変性効果の形成を減少させます . また、ウイルスの構造的カプシドタンパク質VP2の発現を減少させます . 含まれる分子標的と経路には、ウイルスの複製機構と、ウイルスの侵入と複製を促進する宿主細胞経路が含まれます。

類似の化合物との比較

ヘデラサポニンBは、ヘデラコシドCやアルファヘデリンなどの他のトリテルペンサポニンと構造的に類似しています .

ヘデラコシドC: アグリコンの炭素23にヒドロキシル基が存在することで、ヘデラサポニンBとは異なります.

アルファヘデリン: ヘデラサポニンBと比較してより疎水性であり、表面張力の値が大きくなっています.

これらの構造的な違いは、物理化学的特性と生物学的活性の違いに貢献しています。

類似化合物との比較

Hederasaponin B is structurally similar to other triterpene saponins such as hederacoside C and alpha-hederin .

Hederacoside C: Differs from this compound by the presence of a hydroxyl group at the carbon 23 of the aglycon.

Alpha-Hederin: More lipophilic compared to this compound and has a greater surface tension value.

These structural differences contribute to variations in their physicochemical properties and biological activities.

特性

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLBOBPSCMMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36284-77-2 | |

| Record name | Eleutheroside M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

ANone: While the exact mechanism of action of Hederasaponin B is still under investigation, several studies suggest potential targets and downstream effects:

ANone: this compound is an oleanane-type triterpenoid saponin. Its structural characteristics are:

- Spectroscopic Data: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as mass spectrometry. [] Detailed spectral data can be found in the respective research publications. [, ]

ANone: While specific studies on the material compatibility of this compound are limited, its presence in various plant extracts suggests compatibility with natural matrices.

ANone: Based on the available research, this compound is not primarily known for possessing catalytic properties. Its biological activities have been the primary focus of research.

A: Yes, computational methods have been employed. A study utilized molecular docking to predict the binding interactions of this compound with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] The study identified this compound as a potential COX-2 inhibitor and suggested that the presence of more sugar groups at the C-28 position of the molecule might enhance its binding affinity to COX-2. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。